molecular formula C23H21Cl2N3OS B2477476 1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450341-31-8

1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No. B2477476
CAS RN: 450341-31-8
M. Wt: 458.4
InChI Key: UICZXOVFGXJJRE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H21Cl2N3OS and its molecular weight is 458.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel compounds with structural similarities to "1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide" includes various heterocyclic derivatives with potential antimicrobial and anticancer properties. For example, compounds with pyrazole, pyridine, and thiazole moieties have been synthesized and characterized, revealing their potential as biologically active molecules (Katariya et al., 2021), (Rahmouni et al., 2016).

Antimicrobial Activities

  • Research into the antimicrobial properties of related compounds has led to the identification of several derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This includes the synthesis of pyrazolopyrimidines and pyrazolopyridines with notable biological activities, which suggest their potential application in developing new antimicrobial agents (Gad-Elkareem et al., 2011), (Ragavan et al., 2010).

Anticancer Properties

  • The exploration of anticancer properties in related compounds has revealed the potential of certain derivatives to act as anticancer and anti-5-lipoxygenase agents. This research underscores the importance of structural variations in influencing biological activity and opens avenues for the development of novel anticancer drugs (Rahmouni et al., 2016).

Molecular Docking Studies

  • Molecular docking studies have been employed to predict the interaction of synthesized compounds with biological targets, providing insights into their potential mechanisms of action. These studies are crucial for understanding the structural requirements for biological activity and for guiding the design of compounds with enhanced efficacy (Katariya et al., 2021).

Conformational and NBO Analysis

  • Conformational studies and natural bond orbital (NBO) analysis offer deep insights into the electronic structure of synthesized compounds, aiding in the understanding of their reactivity and interactions with biological targets. This analytical approach is instrumental in the rational design of compounds with optimized properties (Channar et al., 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3OS/c24-16-5-3-15(4-6-16)23(11-1-2-12-23)22(29)26-21-19-13-30-14-20(19)27-28(21)18-9-7-17(25)8-10-18/h3-10H,1-2,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICZXOVFGXJJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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